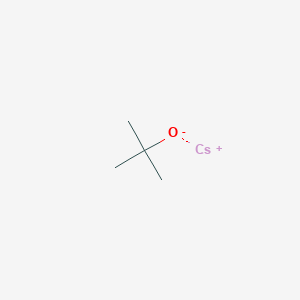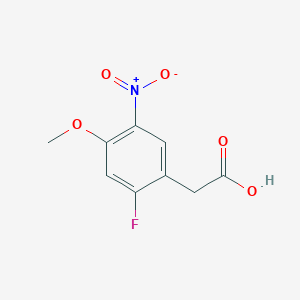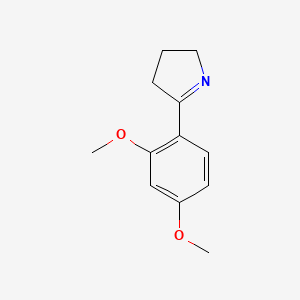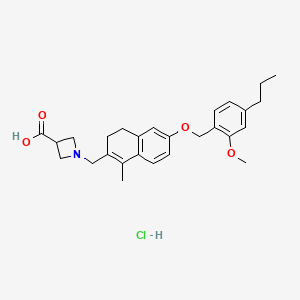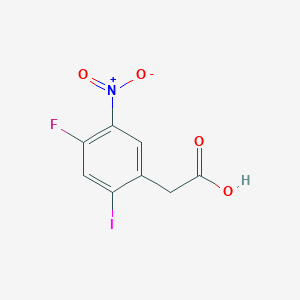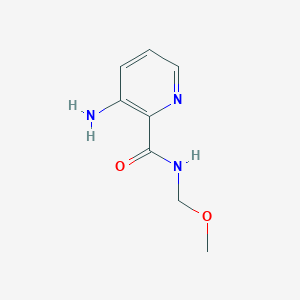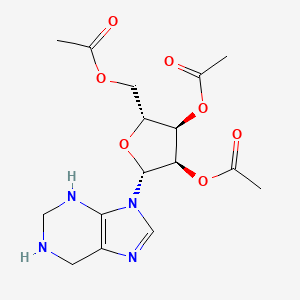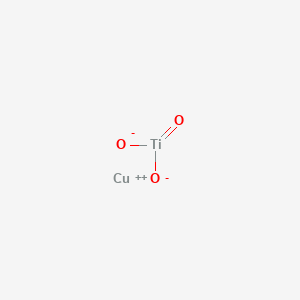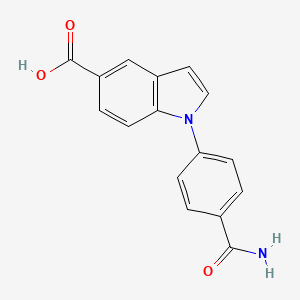
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid is an organic compound that features both an indole and a carbamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the carbamoylphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a vitamin.
Phenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid is unique due to its combined indole and carbamoylphenyl structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
1-(4-carbamoylphenyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)10-1-4-13(5-2-10)18-8-7-11-9-12(16(20)21)3-6-14(11)18/h1-9H,(H2,17,19)(H,20,21) |
InChIキー |
VQOGZUPDSJCKSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N)N2C=CC3=C2C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


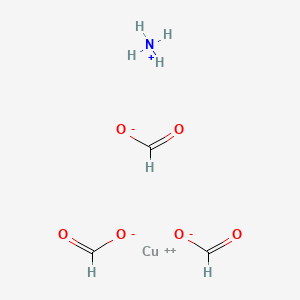

![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
